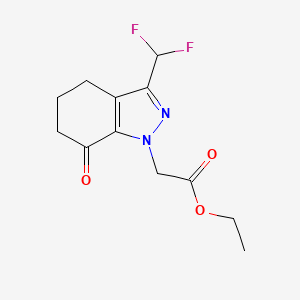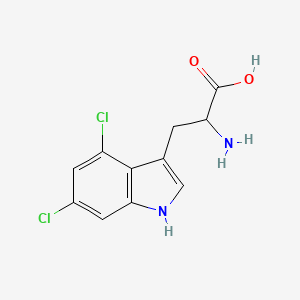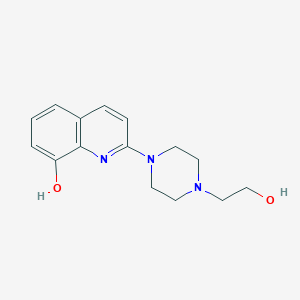![molecular formula C16H22N2O2 B11850044 Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate CAS No. 1334499-88-5](/img/structure/B11850044.png)
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark trap to remove water, which drives the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of anti-ulcer drugs.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share a similar spiro structure and have been studied for their potential as RIPK1 inhibitors.
1-Thia-4,8-diazaspiro[4.5]decan-3-one Derivatives: These compounds have shown anti-ulcer activity and are structurally related to Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
1334499-88-5 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
benzyl 1,10-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-7-2-1-3-8-14)18-12-6-10-16(18)9-4-5-11-17-16/h1-3,7-8,17H,4-6,9-13H2 |
InChI-Schlüssel |
CGAJLTLGAIPAKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CCCN2C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)







![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)



